

Reproducibility of Experimental Findings for ATP Synthesis-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: ATP Synthesis-IN-1

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This guide provides a comparative analysis of the experimental findings for **ATP Synthesis-IN-1**, a quinoline-based inhibitor of ATP synthase in *Pseudomonas aeruginosa*. The information presented is based on initial published research, offering a baseline for understanding its potential as an antibacterial agent. At present, independent studies to reproduce these findings have not been identified in the public domain.

Performance of ATP Synthesis-IN-1 and Alternatives

ATP Synthesis-IN-1 (also referred to as Compound 4 in primary literature) has been evaluated for its ability to inhibit ATP synthesis and its antibacterial activity against various strains of *Pseudomonas aeruginosa*. The following tables summarize the quantitative data from the initial studies, comparing **ATP Synthesis-IN-1** with other quinoline derivatives.[\[1\]](#)[\[2\]](#)

Compound	Target	IC50 (µg/mL)	Reference
ATP Synthesis-IN-1 (Compound 4)	P. aeruginosa ATP Synthase	11.1	[1]
Compound 5	P. aeruginosa ATP Synthase	0.7	[1]
Compound 1	P. aeruginosa ATP Synthase	10.0	[1]

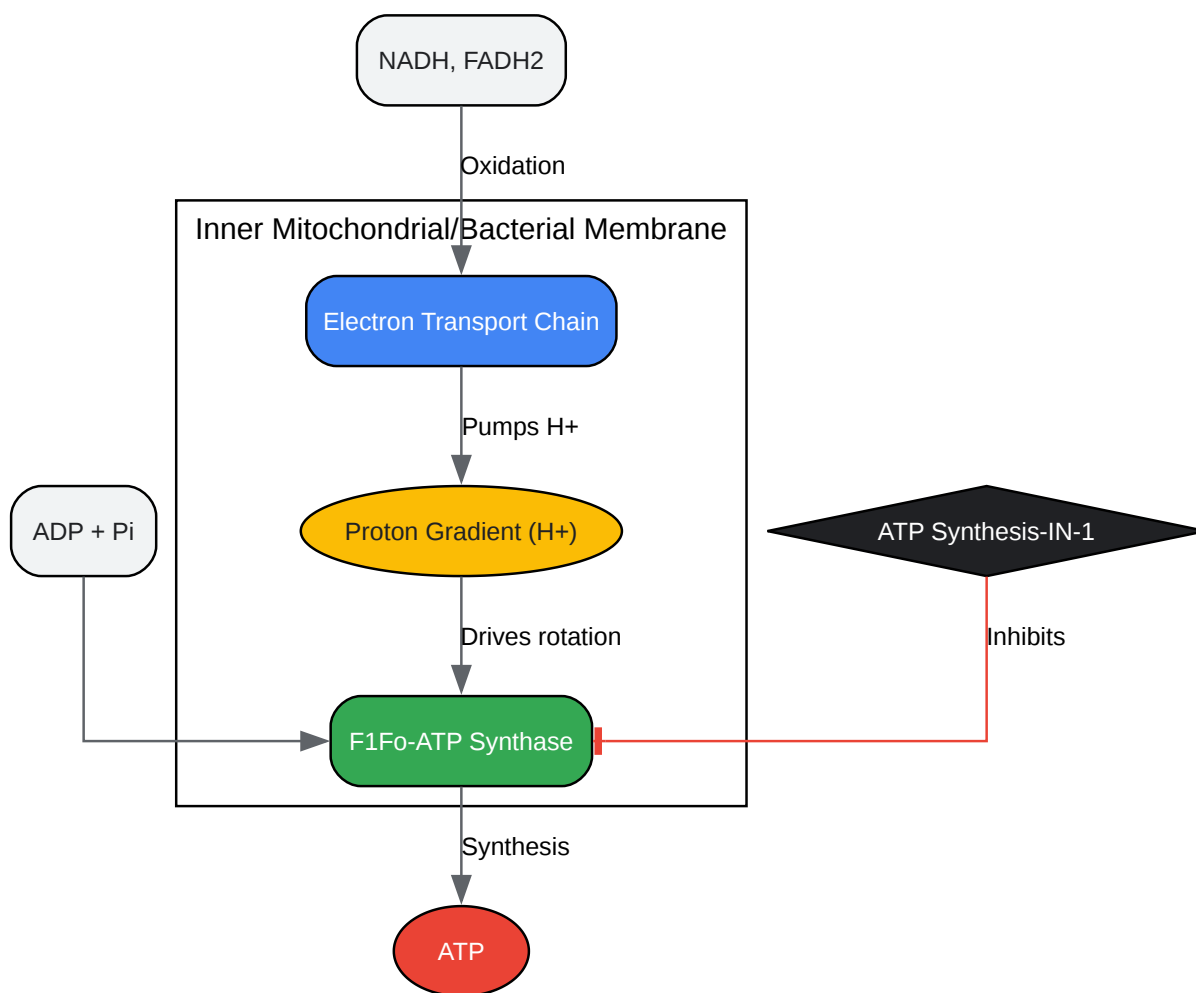
Table 1: Inhibition of *P. aeruginosa* ATP Synthase. This table compares the in vitro inhibitory activity of **ATP Synthesis-IN-1** (Compound 4) and related quinoline compounds against *P. aeruginosa* ATP synthase. A lower IC50 value indicates greater potency.

Compound	<i>P. aeruginosa</i> (Efflux Knockout Strain PΔ6)	<i>P. aeruginosa</i> (MDR Strain BAA 2108)	<i>P. aeruginosa</i> (MDR Strain BAA 2109)	<i>P. aeruginosa</i> (MDR Strain BAA 2110)
ATP Synthesis-IN-1 (Compound 4)	>128	64	128	>128
Compound 5	64	64	>128	>128
Gentamicin	1	1	1	1

Table 2: Antibacterial Activity (MIC in µg/mL). This table presents the minimum inhibitory concentration (MIC) of **ATP Synthesis-IN-1** (Compound 4) and a related compound against various strains of *P. aeruginosa*, including a multidrug-resistant (MDR) strain.[\[1\]](#) Gentamicin is included as a reference antibiotic. A lower MIC value indicates stronger antibacterial activity.

Signaling Pathway and Mechanism of Action

ATP Synthesis-IN-1 is proposed to target the F1Fo-ATP synthase, an essential enzyme for bacterial growth, even under anaerobic conditions.[\[1\]](#) The inhibitor likely binds to the c-ring of the Fo subunit, disrupting the proton motive force and thereby inhibiting ATP synthesis.



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Figure 1. Mechanism of action of **ATP Synthesis-IN-1**.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the initial study of **ATP Synthesis-IN-1**.^[1]

In vitro ATP Synthesis Inhibition Assay

- Preparation of Inverted Membrane Vesicles: *P. aeruginosa* (strain 9027) is grown in Luria-Bertani (LB) broth. The cells are harvested, washed, and resuspended in a lysis buffer. The cells are then lysed by sonication. Unbroken cells and debris are removed by centrifugation.

The supernatant is then ultracentrifuged to pellet the inverted membrane vesicles. The vesicles are resuspended in a storage buffer.

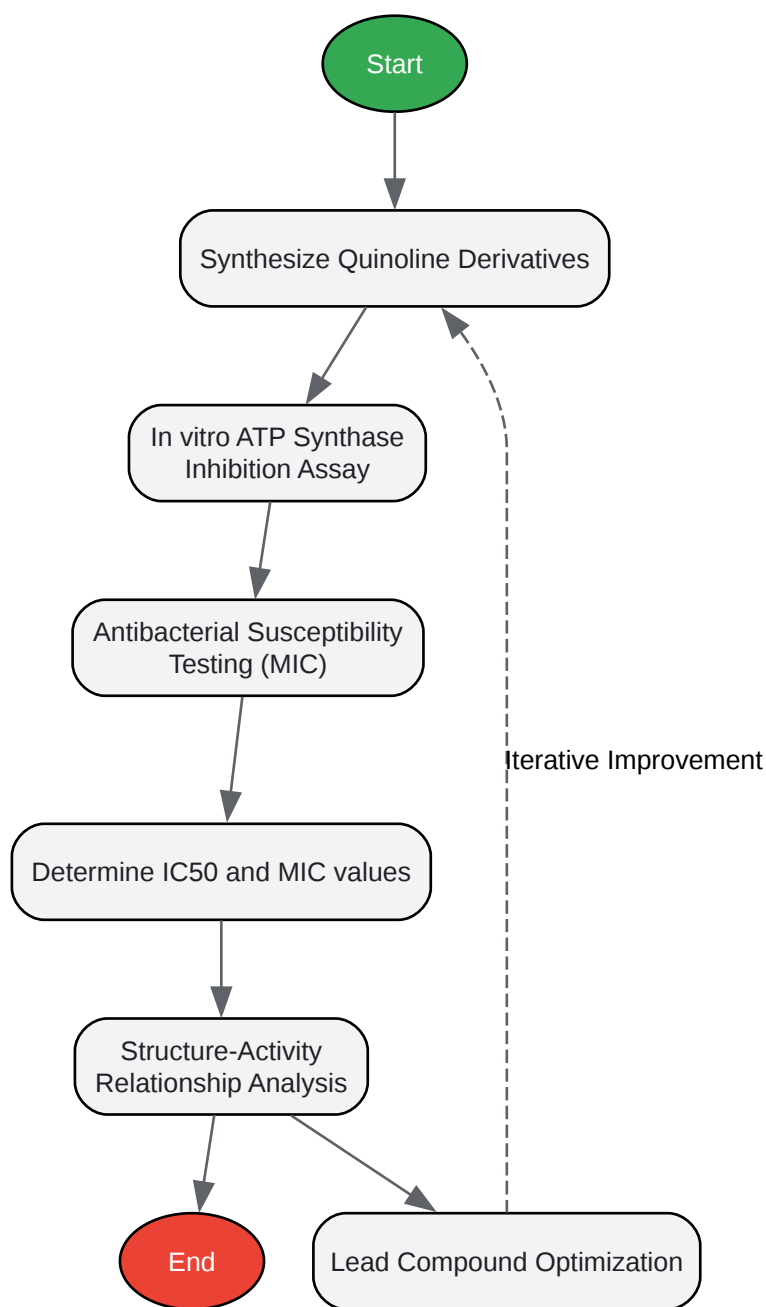
- **ATP Synthesis Assay:** The assay is performed in a 96-well plate. The reaction mixture contains the inverted membrane vesicles, NADH as the substrate, ADP, and varying concentrations of the inhibitor (**ATP Synthesis-IN-1** or other compounds). The reaction is initiated by the addition of NADH.
- **Measurement of ATP Production:** After incubation, the amount of ATP produced is quantified using a luciferin/luciferase-based ATP determination kit. The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
- **Data Analysis:** The percentage of ATP synthesis inhibition is calculated relative to a control with no inhibitor. The IC₅₀ values are determined by fitting the dose-response data to a suitable model.

Antibacterial Susceptibility Testing (MIC Determination)

- **Bacterial Strains and Growth Conditions:** The antibacterial activity is tested against various strains of *P. aeruginosa*, including a wild-type strain, an efflux pump knockout strain, and multidrug-resistant clinical isolates. Bacteria are grown in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Broth Microdilution Method:** The assay is performed in a 96-well plate. A serial dilution of the test compounds is prepared in CAMHB. A standardized inoculum of the bacterial suspension is added to each well.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of potential ATP synthase inhibitors.



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Figure 2. Workflow for evaluating ATP synthase inhibitors.

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References

- 1. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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